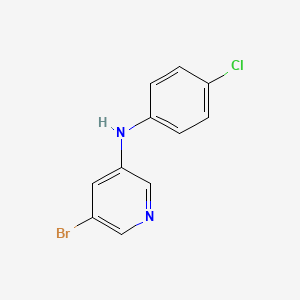![molecular formula C19H17NO2 B14208507 5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione CAS No. 830926-07-3](/img/structure/B14208507.png)
5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common in modifying the indole ring or the attached alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
5-Methyl-2-phenylindole: Similar structure but with a phenyl group instead of an ethyl group.
2,3-Dihydro-1H-indole-6,11-dione: Lacks the ethyl and methyl substitutions.
Uniqueness
5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
830926-07-3 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
5-ethyl-3-methyl-1,2-dihydrobenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C19H17NO2/c1-3-20-15-10-11(2)8-9-14(15)16-17(20)19(22)13-7-5-4-6-12(13)18(16)21/h4-7,10H,3,8-9H2,1-2H3 |
Clé InChI |
BRCKCMHLVHWNHG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(CCC(=C2)C)C3=C1C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


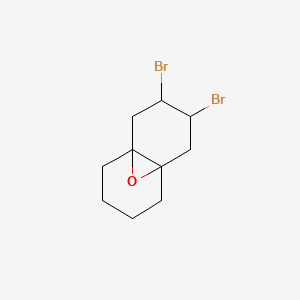
![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)
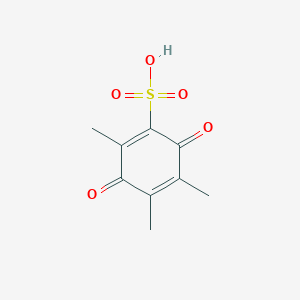

![N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208451.png)
![6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine](/img/structure/B14208452.png)

![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one](/img/structure/B14208462.png)
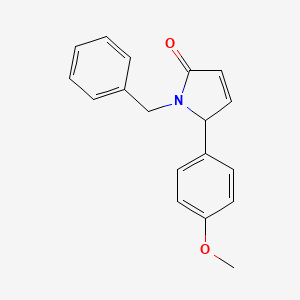
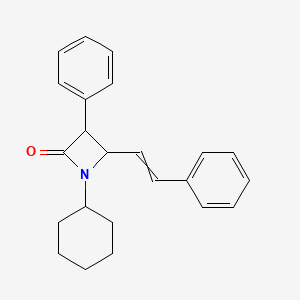
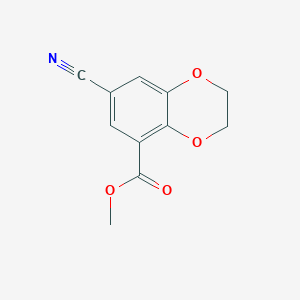
![5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14208482.png)
